Tert-butyl 3-amino-2-hydroxypropanoate
Description
Tert-butyl 3-amino-2-hydroxypropanoate is a chiral ester featuring a tert-butyl group, an amino (-NH₂) substituent at the C3 position, and a hydroxyl (-OH) group at the C2 position of the propanoate backbone.
Properties
CAS No. |
1427379-81-4 |
|---|---|
Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
tert-butyl 3-amino-2-hydroxypropanoate |
InChI |
InChI=1S/C7H15NO3/c1-7(2,3)11-6(10)5(9)4-8/h5,9H,4,8H2,1-3H3 |
InChI Key |
IYRULVWLVRRRIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CN)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The tert-butyl ester group is a common feature among the compared compounds, providing steric bulk and stability. Key differences lie in substituent types, chain length, and stereochemistry:
*Calculated based on molecular formula.
Key Observations:
The phenyl group in ’s compound introduces aromaticity, which may increase lipophilicity and π-π stacking interactions in drug-receptor binding .
Chain Length: The butanoate chain in ’s compound extends the carbon backbone, altering conformational flexibility and steric hindrance compared to propanoate derivatives .
Stereochemistry :
Research Findings and Gaps
- Synthetic Routes: demonstrates that tert-butyl esters are often synthesized via nucleophilic substitution or Mitsunobu reactions, but stereoselective methods for hydroxylated analogs require optimization .
- Data Limitations: Direct pharmacological or toxicological data for this compound are absent in the provided evidence, necessitating further studies on its reactivity and biological activity.
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